molecular formula C8H7FN2 B596076 5-Fluoro-1-methyl-1H-indazole CAS No. 1210023-65-6

5-Fluoro-1-methyl-1H-indazole

Cat. No. B596076
M. Wt: 150.156
InChI Key: QJIIYLPAIKTQPH-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-1H-indazole consists of a fused ring system with a nitrogen atom at the 1 and 3 positions . The 5 position of the indazole ring is substituted with a fluorine atom, and the 1 position is substituted with a methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indazole is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 274.9±13.0 °C at 760 mmHg . It has a molar refractivity of 36.6±0.3 cm3 and a polar surface area of 29 Å2 .

Scientific Research Applications

  • Metabolism of Synthetic Cannabinoids

    5-Fluoro-1-methyl-1H-indazole derivatives like 5F-AB-PINACA are used to understand the metabolism of synthetic cannabinoids. For example, the study by Wohlfarth et al. (2015) on AB-PINACA and its 5-fluoro analog (5F-AB-PINACA) revealed the metabolic patterns of these substances, including hydrolysis, hydroxylation, and oxidative defluorination (Wohlfarth et al., 2015).

  • Pharmacological Effects

    The incorporation of fluorine atoms into the indazole ring of compounds like 5-Fluoro-1-methyl-1H-indazole has been studied to understand their impact on pharmacological properties. For example, Wasilewska et al. (2014) found that fluorination of the indazole ring in α2-adrenoceptor agonists like marsanidine altered their binding affinity and selectivity (Wasilewska et al., 2014).

  • Toxicological Analysis

    5-Fluoro-1-methyl-1H-indazole derivatives are also important in toxicological analysis, particularly in cases of designer drug use. For instance, Mogler et al. (2018) identified 5F-MDMB-PICA, a 5-Fluoro-1-methyl-1H-indazole derivative, in 'legal high' products and human urine samples, highlighting its misuse in recreational drugs (Mogler et al., 2018).

  • Antitumor Activity

    Some derivatives of 5-Fluoro-1-methyl-1H-indazole have shown potential antitumor activity. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and found it inhibited the proliferation of some cancer cell lines (Hao et al., 2017).

  • Enzyme Inhibition

    5-Fluoro-1-methyl-1H-indazole derivatives can act as enzyme inhibitors. Köksal and Alım (2018) studied the inhibitory effects of 4-fluoro-1H-indazole on lactoperoxidase, an antimicrobial enzyme (Köksal & Alım, 2018).

Safety And Hazards

5-Fluoro-1-methyl-1H-indazole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water . If inhaled, the victim should be moved to fresh air .

Future Directions

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, continues to be a topic of research . The development of new synthetic approaches, particularly those that are catalyst- and solvent-free, is a promising direction for future research .

properties

IUPAC Name

5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIIYLPAIKTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672032
Record name 5-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-1H-indazole

CAS RN

1210023-65-6
Record name 5-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
… In the case of 5-fluoro-1-methyl-1H-indazole (5d) as starting material, when 1 equiv of iodobenzene was used, the C3-arylated product 6d was isolated in 69% yield, and a very low …
Number of citations: 41 pubs.acs.org
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
A method for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles, starting with 2-halobenzonitriles and N-alkylhydrazines, is described. The two-step reaction pathway …
Number of citations: 19 www.sciencedirect.com

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